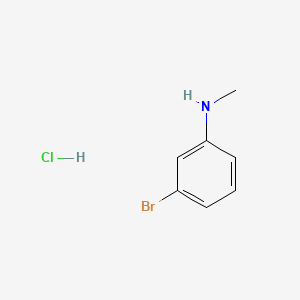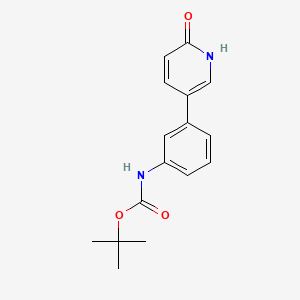
tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate” is a chemical compound . It is also known by its IUPAC name "tert-butyl 3- (6-hydroxy-3-pyridinyl)phenylcarbamate" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of new tert-butyl 2- (substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate” can be represented by the InChI code:1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(9-13)12-7-8-14(19)17-10-12/h4-10H,1-3H3,(H,17,19)(H,18,20) . Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate” are not available, it’s worth noting that carbamates in general are widely utilized in medicinal chemistry . They are often used as a peptide bond surrogate due to their chemical stability and capability to permeate cell membranes .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate” is 286.33 . Other physical and chemical properties are not available in the search results.科学的研究の応用
Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including tert-butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate derivatives, are extensively utilized across various industries to prevent oxidative reactions and prolong product shelf life. These compounds have been detected in multiple environmental matrices such as indoor dust, outdoor air particulates, sea sediment, river water, and even within human tissues and bodily fluids. Studies have highlighted potential health risks associated with SPAs due to their toxicity, including hepatic toxicity, endocrine-disrupting effects, and possible carcinogenicity. The environmental persistence and human exposure routes of SPAs necessitate further research into their contamination, behaviors, and the development of safer alternatives (Runzeng Liu & S. Mabury, 2020).
Decomposition of Oxygenates in Environmental Remediation
The decomposition of methyl tert-butyl ether (MTBE) through hydrogen addition in a cold plasma reactor showcases the potential of advanced oxidation processes in dealing with environmental contamination by oxygenates. This study underlines the feasibility of utilizing radio frequency (RF) plasma reactors for the effective degradation of MTBE, a compound structurally related to tert-butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate, into less harmful substances. The research underscores the importance of novel methods for environmental remediation of persistent organic pollutants (L. Hsieh et al., 2011).
Biodegradation and Environmental Fate of Ether Oxygenates
The biodegradation and environmental fate of ether oxygenates like ethyl tert-butyl ether (ETBE) offer insights into microbial degradation pathways that could be relevant for compounds like tert-butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate. Understanding the microbial mechanisms and environmental behaviors of such compounds is crucial for assessing their impact on ecosystems and human health. The review emphasizes the need for exploring the biodegradation potential and environmental interactions of novel high molecular weight SPAs, including their co-exposure effects and impacts on vulnerable populations like infants (S. Thornton et al., 2020).
特性
IUPAC Name |
tert-butyl N-[3-(6-oxo-1H-pyridin-3-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(9-13)12-7-8-14(19)17-10-12/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOAGQHHBWENCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

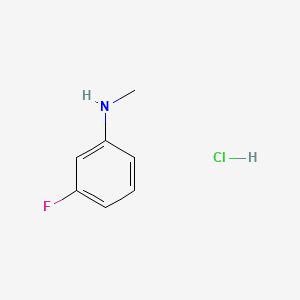
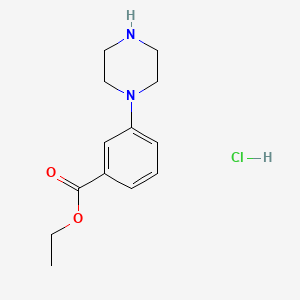
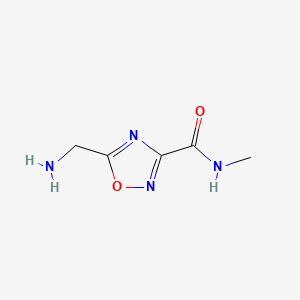
![Benzo[d]oxazol-7-amine](/img/structure/B597715.png)
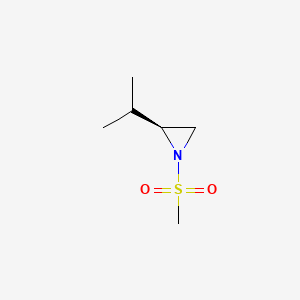
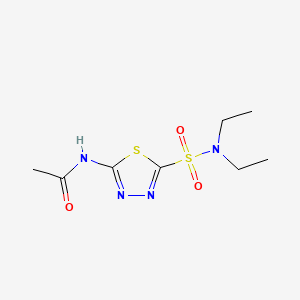
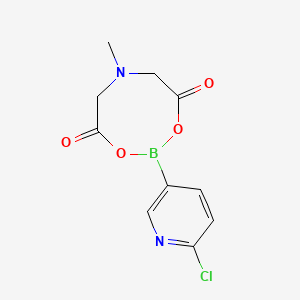
![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)
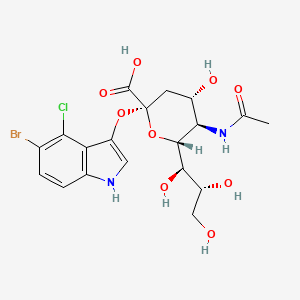
![Spiro[2.5]oct-4-en-6-one](/img/structure/B597724.png)
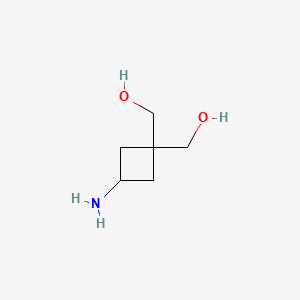
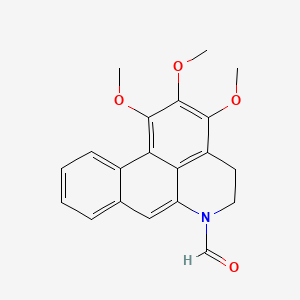
![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)
